molecular formula C11H16O B1679550 (pentyloxy)benzene CAS No. 2050-04-6

(pentyloxy)benzene

Cat. No.: B1679550
CAS No.: 2050-04-6
M. Wt: 164.24 g/mol
InChI Key: HPUOAJPGWQQRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(pentyloxy)benzene, also known as phenoxy pentane, is an organic compound characterized by an ether functional group. It consists of a phenyl group (a benzene ring) attached to a pentyl group (a five-carbon chain) through an oxygen atom. This compound is part of the larger class of ethers, which are known for their relatively low reactivity and use as solvents in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (pentyloxy)benzene can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide ion (formed by deprotonating phenol with a strong base such as sodium hydride) with a pentyl halide (such as pentyl bromide) under anhydrous conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon in the pentyl halide, displacing the halide ion and forming pentyl phenyl ether.

Industrial Production Methods: On an industrial scale, the production of pentyl phenyl ether may involve similar principles but with optimizations for yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and more controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (pentyloxy)benzene, like other ethers, is relatively inert but can undergo certain reactions under specific conditions:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid. The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in the formation of phenol and a pentyl halide.

    Oxidation: Under harsh conditions, ethers can be oxidized to form peroxides, although this is less common for pentyl phenyl ether due to its stability.

Common Reagents and Conditions:

    Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Major Products:

    Acidic Cleavage: Phenol and pentyl halide.

    Oxidation: Peroxides (under extreme conditions).

Scientific Research Applications

(pentyloxy)benzene finds applications in various fields of scientific research:

    Chemistry: Used as a solvent in organic synthesis due to its stability and relatively low reactivity.

    Biology: Employed in the extraction and purification of biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.

    Industry: Utilized in the formulation of perfumes and fragrances, as well as in the production of specialty chemicals.

Comparison with Similar Compounds

    Ethyl phenyl ether: Similar structure but with a shorter ethyl group instead of a pentyl group.

    Butyl phenyl ether: Similar structure but with a butyl group instead of a pentyl group.

    Hexyl phenyl ether: Similar structure but with a hexyl group instead of a pentyl group.

Uniqueness: (pentyloxy)benzene’s uniqueness lies in its balance between hydrophobicity and hydrophilicity, making it an effective solvent for a wide range of compounds. Its longer carbon chain compared to ethyl or butyl phenyl ether provides different solubility properties, making it suitable for specific applications where other ethers might not be as effective.

Properties

IUPAC Name

pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUOAJPGWQQRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174482
Record name Pentyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-04-6
Record name (Pentyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L3Z4J60K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 500 ml four-neck flask, load 115 g phenol (1.223 mol) and 82.2 g (1.468 mol) of dry KOH. A mass is heated up to 90° C. while mixing. Then by dropping during 0.5 h add 184.7 g (1.223 mol) of amylbromide. Maintain the mixture at a temperature of 95-100° C. for 45 minutes while mixing. After cooling, 200 ml of benzene and 300 ml of water are added to the mixture. The water layer is decanted. Then the benzene layer is washed with 200 ml of 5% solution of NaOH The benzene layer is then washed a few times with water until the reaction mixture is neutral.
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
82.2 g
Type
reactant
Reaction Step Two
Quantity
184.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phenol (0.5 mole) was added to a solution of sodium ethoxide in ethanol (2 N; 250 ml) and 1-bromopentane (0.5 mole) was added dropwise while stirring. The mixture was heated under reflux for three hours and most of the solvent was then distilled off. Water was added to the residue and the organic layer was separated, washed twice with 10% aqueous NaOH, water, dilute H2SO4 and water, and was then dried over MgSO4. It was distilled in vacuo to give the title compound, b.p. 97°-101° C. at 14 mm Hg pressure. The identity and purity was confirmed by thin layer chromatography (TLC) and NMR and IR spectroscopy.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(pentyloxy)benzene
Reactant of Route 2
Reactant of Route 2
(pentyloxy)benzene
Reactant of Route 3
Reactant of Route 3
(pentyloxy)benzene
Reactant of Route 4
Reactant of Route 4
(pentyloxy)benzene
Reactant of Route 5
Reactant of Route 5
(pentyloxy)benzene
Reactant of Route 6
Reactant of Route 6
(pentyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.